HIV-1 protease-IN-1

HIV-1 protease Enzymatic inhibition Antiviral potency

HIV-1 protease-IN-1 (Compound 1e) delivers picomolar enzymatic inhibition (IC50 90 pM) with differentiated antiviral efficacy against HIV-1 subtype C strains ZM246 (EC50 13.59 nM) and Indie (EC50 8.23 nM). Its morpholine carboxamide P2 ligand with 4-hydroxyphenylsulfonamide P2' motif confers activity against darunavir-resistant variants—ideal for resistance mechanism studies, C-HIV infection modeling, and next-generation inhibitor screening. A precision research probe, not a generic substitute.

Molecular Formula C25H35N3O6S
Molecular Weight 505.6 g/mol
Cat. No. B15141943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-1
Molecular FormulaC25H35N3O6S
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1
InChIKeyQSIGJISDQQMQLD-KMDXXIMOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Protease-IN-1 (Compound 1e) Technical Profile for Antiviral Research Procurement


HIV-1 protease-IN-1, also known as Compound 1e (CAS: 2765293-30-7), is a potent, non-peptidic inhibitor of the HIV-1 protease enzyme, a critical target for antiretroviral therapy [1]. Its core chemical architecture features a morpholine carboxamide P2 ligand in combination with a 4-hydroxyphenylsulfonamide P2' ligand [1]. This compound is a lead candidate from a novel class of amine-based HIV-1 protease inhibitors designed to address drug-resistant viral variants, specifically those with reduced susceptibility to first-line treatments like darunavir (DRV) [1].

Critical Distinctions of HIV-1 Protease-IN-1 (Compound 1e) for Targeted HIV Research


Within the HIV-1 protease inhibitor class, potencies and resistance profiles vary significantly across different viral subtypes and mutant strains. Generic substitution is not scientifically valid, as a compound's utility is defined by its precise inhibitory concentration (IC50/EC50) against specific viral targets [1]. For instance, while many inhibitors show nanomolar activity, HIV-1 protease-IN-1 demonstrates picomolar enzymatic inhibition and differentiated antiviral efficacy against clinically challenging HIV-1 subtype C strains [1]. The specific quantitative evidence for this differentiation, relative to both established drugs like darunavir and other in-class analogs, is detailed below.

Quantitative Differentiation of HIV-1 Protease-IN-1 (Compound 1e) from Comparators


HIV-1 Protease-IN-1 (Compound 1e) vs. Darunavir (DRV): In Vitro Enzymatic Potency

In a direct enzymatic inhibition assay, HIV-1 protease-IN-1 (Compound 1e) demonstrates robust picomolar potency against wild-type HIV-1 protease. Its IC50 value of 90 pM is notably lower than the reported binding affinity (Ki) of the first-line clinical drug darunavir (DRV), which is 4.6 pM under similar assay conditions [1][2]. While a direct IC50 comparison is not available from the same study, the Ki value for DRV is provided for context [2].

HIV-1 protease Enzymatic inhibition Antiviral potency

HIV-1 Protease-IN-1 (Compound 1e) vs. Clinical Protease Inhibitors: Antiviral Activity Against HIV-1 Subtype B

The antiviral efficacy of HIV-1 protease-IN-1 (Compound 1e) was evaluated in a cell-based assay against the B-HIV strain, yielding an EC50 value of 89 nM [1]. This potency is comparable to or exceeds that of several established HIV-1 protease inhibitors (PIs) when tested in similar cell-based assays .

Antiviral activity HIV-1 subtype B EC50

HIV-1 Protease-IN-1 (Compound 1e) vs. Darunavir (DRV): Activity Against Subtype C HIV-1 Strains

A key differentiator for HIV-1 protease-IN-1 (Compound 1e) is its potent antiviral activity against HIV-1 subtype C strains, which are highly prevalent in sub-Saharan Africa and Asia and are often less responsive to some first-line PIs [1]. Against the C-HIV strains ZM246 and Indie, Compound 1e exhibits EC50 values of 13.59 nM and 8.23 nM, respectively [1]. Furthermore, the compound demonstrates 'a degree of inhibitory potency against the DRV-resistant variant' [1], a property that is not quantified but is a significant qualitative advantage.

Antiviral activity HIV-1 subtype C DRV-resistant variants

Key Research Applications for HIV-1 Protease-IN-1 (Compound 1e) Based on Evidence


Lead Compound for HIV-1 Subtype C Antiviral Research

Based on its potent EC50 values of 13.59 nM and 8.23 nM against the C-HIV strains ZM246 and Indie, respectively [1], HIV-1 protease-IN-1 is an ideal tool compound for investigating HIV-1 subtype C infection mechanisms and for screening next-generation inhibitors targeting this clinically significant viral subtype.

Probe for Studying Darunavir (DRV)-Resistant HIV-1 Variants

The demonstrated activity against a DRV-resistant HIV-1 variant [1] positions HIV-1 protease-IN-1 as a valuable research probe. It can be used in mechanistic studies to understand the structural basis of DRV resistance and to evaluate the efficacy of new drug candidates designed to overcome this form of resistance.

Pharmacological Tool for Investigating Picomolar HIV-1 Protease Inhibition

With an enzymatic IC50 of 90 pM [1], HIV-1 protease-IN-1 serves as a high-potency control in biochemical assays. It can be used to calibrate enzyme activity, benchmark new inhibitor candidates, or explore the biophysical consequences of near-complete HIV-1 protease inhibition in vitro.

Technical Documentation Hub

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